molecular formula C17H15N3O2S B2965782 N-Furan-2-ylmethyl-2-(6-phenyl-pyridazin-3-ylsulfanyl)-acetamide CAS No. 626222-97-7

N-Furan-2-ylmethyl-2-(6-phenyl-pyridazin-3-ylsulfanyl)-acetamide

Cat. No.: B2965782
CAS No.: 626222-97-7
M. Wt: 325.39
InChI Key: BBNIIKJMKBWQAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Furan-2-ylmethyl-2-(6-phenyl-pyridazin-3-ylsulfanyl)-acetamide is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a serine/threonine kinase with central roles in cellular signaling, gene transcription , and neuronal function. Its primary research value lies in the investigation of pathways implicated in neurological diseases and cancer. In models of Alzheimer's disease, this compound has been shown to inhibit GSK-3β-mediated tau hyperphosphorylation, a key event in the formation of neurofibrillary tangles, thereby highlighting its utility as a tool for probing tau pathology and neuroprotection . Beyond neuroscience, the dysregulation of GSK-3β is implicated in oncogenic processes, including the regulation of β-catenin stability within the Wnt signaling pathway. Consequently, this inhibitor serves as a critical research chemical for exploring novel therapeutic strategies in oncology and cell proliferation studies . By selectively targeting GSK-3β, it enables researchers to dissect the complex roles of this kinase in apoptosis, insulin signaling, and stem cell renewal, making it a versatile compound for fundamental and translational research.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c21-16(18-11-14-7-4-10-22-14)12-23-17-9-8-15(19-20-17)13-5-2-1-3-6-13/h1-10H,11-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNIIKJMKBWQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-Furan-2-ylmethyl-2-(6-phenyl-pyridazin-3-ylsulfanyl)-acetamide is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula : C17H15N3O2S
Molecular Weight : 325.39 g/mol
IUPAC Name : N-(furan-2-ylmethyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide

The compound features a furan moiety and a pyridazine ring, which contribute to its unique chemical reactivity and biological profile.

Biological Activities

This compound has been evaluated for various biological activities, including:

  • Antitumor Activity :
    • Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, derivatives of pyridazine have shown inhibitory effects on cancer cell lines such as BRAF(V600E) and EGFR .
  • Antimicrobial Properties :
    • The presence of the furan and pyridazine rings may enhance the compound's ability to disrupt bacterial membranes, leading to increased antimicrobial efficacy .
  • Anti-inflammatory Effects :
    • Compounds with similar functionalities have demonstrated anti-inflammatory activities by inhibiting pro-inflammatory cytokines and nitric oxide production .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key analogs and their unique features:

Compound NameStructural FeaturesBiological Activity
2-[6-(4-Methylphenyl)-pyridazin-3-ylsulfanyl]-N-furan-2-ylmethyl-acetamideMethyl group enhances lipophilicityIncreased antitumor activity
5-(4-Fluorophenyl)-1,3-thiazoleThiazole ring instead of pyridazineDifferent mechanism of action
N-(4-Fluorophenyl)-N'-[(furan-2-yl)methyl]ureaUrea linkage instead of acetamideVaried biological profile

Case Studies

Several studies have investigated the biological activity of compounds structurally related to this compound:

  • Antichagasic Activity : A study on nitroindazole derivatives showed that certain compounds exhibited moderate antineoplastic activity against human cancer cell lines while also demonstrating significant antichagasic effects against Trypanosoma brucei, a parasite responsible for Chagas disease .
  • Inhibition of Enzymatic Activity : Research has highlighted the inhibition of key enzymes like tryptophan synthase by related compounds, suggesting potential therapeutic applications in treating parasitic infections .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparisons

Table 1: Key Structural Features of Selected Acetamide Derivatives
Compound Name Heterocyclic Core Key Substituents Biological Activity (if reported) Reference
N-Furan-2-ylmethyl-2-(6-phenyl-pyridazin-3-ylsulfanyl)-acetamide Pyridazine Phenyl (C6), Furan-2-ylmethyl (N-substituent) Not explicitly reported -
2-[6-(4-Methylphenyl)pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide Pyridazine 4-Methylphenyl (C6), Oxolan-2-ylmethyl (N) Not reported; structural analog
2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Triazole Furan-2-yl (C5), Amino (C4) Anti-exudative (10 mg/kg vs. diclofenac)
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide Pyrimidine 4,6-Dimethyl (C2), Phenyl (N) Intermediate for bioactive compounds
N-(2-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Pyrimidine 4,6-Diamino (C2), 2-Chlorophenyl (N) Structural studies; intramolecular H-bond
Key Observations:

The 6-phenyl group may enhance lipophilicity compared to pyrimidine or triazole cores . Triazole derivatives () feature a five-membered ring with amino and furan substituents, which may improve solubility and hydrogen-bonding capacity . Pyrimidine analogs () often include electron-donating groups (e.g., methyl, amino) that stabilize conjugation and intramolecular hydrogen bonds .

Substituent Effects: The furan-2-ylmethyl group in the target compound differs from the oxolan-2-ylmethyl (tetrahydrofurfuryl) group in . The unsaturated furan ring may reduce metabolic stability compared to the saturated tetrahydrofuran moiety . Anti-exudative activity in triazole analogs () correlates with the 4-amino group and furan-2-yl substitution, suggesting similar substituents in the target compound could confer bioactivity .

Crystallographic Comparisons:
  • Dihedral Angles : Pyrimidine-based acetamides (e.g., ) exhibit near-perpendicular orientations (91.9°) between aromatic rings, reducing steric hindrance and favoring planar acetamide conformations . Triazole derivatives () may adopt different conformations due to smaller ring sizes.
  • Bond Lengths : The Csp²–S bond (1.759 Å) in pyrimidine derivatives is shorter than Csp³–S (1.795 Å), attributed to p-π conjugation . Similar trends are expected in pyridazine analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.